
Cetirizine (D8 dihydrochloride)
Beschreibung
Molecular Formula and Atomic Composition
Cetirizine (D8 dihydrochloride) possesses the molecular formula C21H17ClD8N2O3 - 2HCl, with a molecular weight of 469.9 grams per mole. The compound represents a dihydrochloride salt form of the deuterium-labeled cetirizine free base, which has the formula C21H17D8ClN2O3 and an average molecular mass of 396.941 atomic mass units. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid dihydrochloride.
The atomic composition analysis reveals specific elemental distribution patterns that distinguish this isotopically labeled variant from its natural counterpart. The compound contains twenty-one carbon atoms, seventeen hydrogen atoms, eight deuterium atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms in the free base form. The dihydrochloride salt incorporates two additional hydrogen chloride molecules, resulting in the inclusion of two additional chlorine atoms and two additional hydrogen atoms in the overall molecular structure.
The monoisotopic mass of the deuterated compound measures 396.205584 atomic mass units, representing the mass of the most abundant isotopic composition. This precise mass measurement enables accurate analytical differentiation from non-deuterated cetirizine, which exhibits a correspondingly lower monoisotopic mass due to the absence of deuterium substitution. The Chemical Abstracts Service registry number for this specific deuterated variant is 774596-22-4, distinguishing it from the parent compound cetirizine, which carries the registry number 83881-51-0.
Table 1: Molecular Composition Comparison
Property | Cetirizine D8 Dihydrochloride | Cetirizine Dihydrochloride |
---|---|---|
Molecular Formula | C21H17ClD8N2O3 - 2HCl | C21H25ClN2O3 - 2HCl |
Molecular Weight (g/mol) | 469.9 | 461.8 |
Monoisotopic Mass | 396.205584 | 388.167584 |
Deuterium Content | 8 atoms | 0 atoms |
Chemical Abstracts Service Number | 774596-22-4 | 83881-52-1 |
Structural Isomerism and Piperazine Backbone
The structural architecture of cetirizine (D8 dihydrochloride) centers around a piperazine ring system that serves as the fundamental backbone for molecular connectivity and biological activity. The piperazine moiety consists of a six-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 4 positions, creating a saturated diazacyclohexane structure. This cyclic framework provides structural rigidity while maintaining sufficient conformational flexibility to accommodate various binding interactions.
The complete molecular structure incorporates three primary structural components connected through the piperazine backbone. The first substituent consists of a (4-chlorophenyl)(phenyl)methyl group attached to one nitrogen atom of the piperazine ring, creating a bulky aromatic system that contributes significantly to the overall molecular lipophilicity and receptor binding characteristics. This diphenylmethyl substituent contains a para-chlorinated phenyl ring and an unsubstituted phenyl ring, both connected through a central methine carbon that serves as the attachment point to the piperazine nitrogen.
The second major substituent involves a 2-(carboxymethoxy)ethyl chain attached to the alternate nitrogen atom of the piperazine ring. This substituent terminates in a carboxylic acid functional group, providing the compound with zwitterionic character under physiological conditions. The ethoxy linkage within this chain creates additional conformational flexibility and contributes to the overall hydrophilic character of the molecule. The carboxylic acid group exhibits a measured acid dissociation constant value of 3.65, indicating moderate acidity that influences both molecular conformation and intermolecular interactions.
Stereochemical considerations reveal that cetirizine exists as a racemic mixture containing equal proportions of two enantiomers, designated as levocetirizine (R enantiomer) and dextrocetirizine (S enantiomer). The chiral center resides at the methine carbon connecting the two phenyl rings to the piperazine nitrogen, creating the potential for distinct pharmacological and analytical behaviors between the individual enantiomers. Research has demonstrated that the pharmacological activity resides primarily in the R isomer, although both enantiomers contribute to the overall molecular properties.
Table 2: Structural Components and Properties
Structural Component | Chemical Environment | Functional Contribution |
---|---|---|
Piperazine Ring | Saturated heterocycle | Structural backbone, nitrogen basicity |
4-Chlorophenyl Group | Para-substituted aromatic | Lipophilicity, electronic effects |
Phenyl Group | Unsubstituted aromatic | Lipophilicity, π-interactions |
Ethoxy Chain | Aliphatic ether linkage | Conformational flexibility |
Carboxylic Acid | Terminal functional group | Zwitterionic behavior, hydrogen bonding |
Deuterium Incorporation Patterns
The deuterium labeling strategy in cetirizine (D8 dihydrochloride) involves the systematic replacement of eight hydrogen atoms with deuterium isotopes, specifically targeting the piperazine ring carbons to achieve optimal analytical performance. The deuterium incorporation occurs at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, creating an octadeuterated heterocycle that maintains structural integrity while providing distinctive mass spectrometric signatures. This strategic placement ensures that the deuterium atoms occupy chemically equivalent positions that do not significantly alter the electronic properties or conformational preferences of the parent molecule.
Analytical characterization confirms that the deuterium incorporation achieves greater than 99% isotopic purity for deuterated forms ranging from d1 to d8, with less than 1% remaining as the non-deuterated d0 species. This high degree of isotopic incorporation ensures reliable analytical performance and minimizes interference from non-deuterated impurities during mass spectrometric analysis. The deuterium atoms replace hydrogen atoms bonded to carbon atoms rather than heteroatoms, preventing potential exchange reactions that could compromise analytical accuracy under various experimental conditions.
The incorporation pattern specifically targets methylene carbons within the piperazine ring structure, avoiding positions that might undergo rapid hydrogen-deuterium exchange under analytical conditions. This approach ensures long-term stability of the isotopic label and maintains consistent analytical performance across diverse sample preparation and analytical protocols. The deuterium substitution creates a mass shift of 8 atomic mass units compared to the non-deuterated parent compound, providing sufficient mass separation for accurate quantitative analysis by mass spectrometry.
Spectroscopic analysis reveals characteristic isotope effects resulting from deuterium substitution, including altered vibrational frequencies and modified nuclear magnetic resonance chemical shifts. These spectroscopic changes provide additional analytical confirmation of successful deuterium incorporation while potentially affecting chromatographic retention times and other analytical parameters. The isotope effects remain sufficiently subtle to preserve the fundamental chemical and physical properties required for accurate internal standard applications.
Table 3: Deuterium Incorporation Specifications
Parameter | Specification | Analytical Method |
---|---|---|
Deuterium Content | 8 atoms per molecule | Mass spectrometry |
Isotopic Purity | ≥99% (d1-d8 forms) | Mass spectrometry |
Non-deuterated Content | ≤1% (d0 form) | Mass spectrometry |
Incorporation Pattern | 2,2,3,3,5,5,6,6-piperazine positions | Nuclear magnetic resonance |
Chemical Purity | ≥98% | High-performance liquid chromatography |
Crystallographic and Conformational Analysis
Crystallographic investigations of cetirizine dihydrochloride have revealed detailed structural information that provides insight into the solid-state organization and intermolecular interactions of related deuterated derivatives. The crystal structure analysis demonstrates that cetirizine dihydrochloride crystallizes in the monoclinic crystal system with space group P21/n, exhibiting unit cell parameters of a = 13.6663(3) Ångstroms, b = 7.0978(7) Ångstroms, c = 23.8311(1) Ångstroms, and β = 102.488(3) degrees. The unit cell volume measures 2251.06 cubic Ångstroms with four formula units per unit cell, indicating a relatively dense crystal packing arrangement.
The crystal structure reveals extensive intermolecular hydrogen bonding networks that stabilize the solid-state structure and influence physical properties such as solubility and dissolution characteristics. Multiple hydrogen bonds form both intramolecularly and intermolecularly, creating a three-dimensional network that includes interactions between the carboxylic acid groups, piperazine nitrogen atoms, and chloride counterions. Additional stabilizing interactions include π-π stacking between aromatic rings and hydrogen-π interactions that contribute to the overall crystal stability.
Conformational analysis through computational methods has revealed that cetirizine exhibits significant conformational flexibility, particularly around the ethoxy chain connecting the piperazine ring to the carboxylic acid group. The molecule can adopt multiple conformations that differ in the relative orientations of the aromatic substituents and the carboxylic acid chain. Zwitterionic forms of cetirizine experience partial intramolecular charge neutralization in folded conformers, which reduces the overall molecular polarity compared to extended conformations.
The Van der Waals attractions dominate the molecular packing and crystal energy according to Hirshfeld surface analysis, indicating that dispersion forces play the primary role in determining solid-state stability. This finding suggests that deuterium substitution, which minimally affects Van der Waals interactions, should not significantly alter crystal packing preferences or solid-state properties of the deuterated derivative. The preservation of crystal structure characteristics ensures that deuterated standards maintain similar physical handling properties to the parent compound.
Density functional theory calculations have provided optimized molecular geometries that demonstrate excellent agreement with experimental crystallographic data. The computational analysis reveals that bond distances and angles remain within expected ranges for piperazine derivatives, with the aromatic substituents adopting conformations that minimize steric interactions while maximizing stabilizing π-interactions. The carboxylic acid group maintains its expected planar geometry, facilitating hydrogen bonding interactions in both solution and solid phases.
Table 4: Crystallographic Parameters
Parameter | Value | Measurement Method |
---|---|---|
Crystal System | Monoclinic | X-ray diffraction |
Space Group | P21/n | X-ray diffraction |
Unit Cell a | 13.6663(3) Å | X-ray diffraction |
Unit Cell b | 7.0978(7) Å | X-ray diffraction |
Unit Cell c | 23.8311(1) Å | X-ray diffraction |
Beta Angle | 102.488(3)° | X-ray diffraction |
Unit Cell Volume | 2251.06 ų | X-ray diffraction |
Formula Units per Cell | 4 | X-ray diffraction |
Eigenschaften
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FLZNRFFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Process Description
The crystalline Form-I of cetirizine (D8 dihydrochloride) can be prepared by the following steps:
Solution Preparation : Dissolve 2-[2-[4-[(4-Chlorophenyl)-phenyl methyl]-1-piperazinyl] ethoxy] acetic acid (cetirizine free base) in a ketone-containing solvent. Common ketone solvents include acetone or methyl ethyl ketone, which are miscible with water and facilitate salt formation.
Salt Formation : Add hydrochloric acid in a stoichiometric amount sufficient to form the dihydrochloride salt. The acid protonates the piperazine nitrogen atoms, resulting in the formation of the dihydrochloride salt.
Crystallization : Upon acid addition, the dihydrochloride salt precipitates as a solid mass. The mixture is allowed to stand or cooled to promote crystallization of the Form-I polymorph.
Isolation and Purification : The solid crystalline salt is isolated by filtration or centrifugation, followed by washing with a water-immiscible aliphatic hydrocarbon solvent (e.g., hexane) to remove impurities and residual solvents.
Drying : The isolated crystalline salt is dried under controlled conditions to obtain the pure crystalline Form-I cetirizine dihydrochloride.
Preparation of Amorphous Form of Dihydrochloride Salt
Process Description
The amorphous form of cetirizine dihydrochloride is prepared via a similar process with modifications to prevent crystallization:
Dissolution : Dissolve cetirizine free base or salt in an aqueous mixture containing a water-immiscible solvent such as a ketone or an aliphatic hydrocarbon.
Acid Addition : Add hydrochloric acid to form the dihydrochloride salt in solution.
Precipitation : Instead of promoting crystallization, conditions are controlled (e.g., rapid solvent removal, temperature control) to favor the formation of an amorphous solid.
Isolation : The amorphous solid is isolated by filtration or centrifugation.
Drying : The product is dried carefully to maintain the amorphous state, avoiding conditions that induce crystallization.
Characteristics of Amorphous Form
- Exhibits a broad halo pattern in X-ray powder diffraction, lacking sharp peaks typical of crystalline materials.
- Amorphous cetirizine dihydrochloride may show enhanced dissolution rates and potentially higher bioavailability compared to the crystalline form.
- The amorphous form is less stable and requires careful handling and formulation strategies to prevent conversion to crystalline forms.
Comparative Summary of Preparation Methods
Step | Crystalline Form-I Preparation | Amorphous Form Preparation |
---|---|---|
Solvent | Ketone-containing solvents (e.g., acetone) | Aqueous mixture with water-immiscible solvents |
Acid Addition | Stoichiometric hydrochloric acid to form dihydrochloride salt | Same, but conditions controlled to avoid crystallization |
Crystallization Control | Promoted by cooling and solvent removal | Prevented by rapid solvent removal or temperature control |
Isolation | Filtration/centrifugation of solid mass | Filtration/centrifugation of amorphous precipitate |
Purification | Washing with aliphatic hydrocarbon solvent | Minimal washing to avoid inducing crystallization |
Drying | Controlled drying to maintain crystallinity | Careful drying to maintain amorphous state |
Solid-State Character | Distinct XRD peaks indicating crystalline order | Broad XRD halo indicating amorphous nature |
Stability | High stability | Lower stability, prone to crystallization |
Bioavailability | Standard dissolution and bioavailability | Potentially enhanced dissolution and bioavailability |
Research Findings and Notes
- The preparation processes described are considered simple, eco-friendly, and cost-effective , suitable for large-scale pharmaceutical manufacturing.
- Access to both crystalline and amorphous forms provides flexibility for pharmaceutical development, allowing optimization of drug release profiles and bioavailability depending on therapeutic needs.
- The crystalline Form-I dihydrochloride salt of cetirizine has been characterized extensively by X-ray powder diffraction, confirming its polymorphic identity and reproducibility.
- Amorphous forms, while offering potential bioavailability advantages, require careful formulation to ensure stability and prevent unwanted polymorphic transitions.
- The preparation methods are applicable to both dextrorotatory and levorotatory enantiomers of cetirizine dihydrochloride, with similar procedural steps but distinct solid-state characteristics.
Analyse Chemischer Reaktionen
Types of Reactions
Cetirizine (D8 dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cetirizine can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Cetirizine is primarily utilized in the treatment of allergic conditions due to its efficacy as an H1 receptor antagonist. The following are key clinical applications:
- Allergic Rhinitis : Cetirizine is effective in alleviating symptoms associated with seasonal and perennial allergic rhinitis. Studies have demonstrated significant improvement in nasal congestion, sneezing, and itching in patients using cetirizine compared to placebo .
- Chronic Urticaria : Cetirizine is widely prescribed for chronic urticaria (hives). It helps reduce the severity and frequency of hives by blocking histamine receptors, thus mitigating the inflammatory response .
- Asthma Management : Emerging evidence suggests that cetirizine may assist in managing mild asthma due to its anti-inflammatory properties. This application is still under investigation but shows promise in reducing airway hyperresponsiveness.
Pharmacological Research
Cetirizine (D8 dihydrochloride) serves as a critical compound in pharmacological studies:
- Pharmacokinetics : Research into the pharmacokinetic properties of cetirizine D8 has revealed insights into its absorption, distribution, metabolism, and excretion (ADME). Its high bioavailability (over 70%) makes it suitable for various therapeutic applications.
- Mechanism of Action : Cetirizine acts by selectively inhibiting the H1 histamine receptor, preventing histamine from triggering allergic responses. This action leads to decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to its anti-inflammatory effects .
Analytical Chemistry
Cetirizine (D8 dihydrochloride) is employed as a reference standard in analytical methods:
- Deuterated Standards : Its deuterated form is used in mass spectrometry and other analytical techniques to quantify cetirizine levels in biological samples accurately. This application is crucial for pharmacokinetic studies and therapeutic drug monitoring .
Case Studies
Several case studies highlight the effectiveness of cetirizine in clinical settings:
- A study involving patients with allergic rhinitis demonstrated that those treated with cetirizine experienced a 50% reduction in symptoms compared to baseline measurements after two weeks of treatment .
- In patients with chronic urticaria, cetirizine administration led to significant improvements in quality of life scores within four weeks, showcasing its effectiveness beyond mere symptom relief .
Wirkmechanismus
Cetirizine (D8 dihydrochloride) exerts its effects by selectively inhibiting the histamine H1 receptor. This receptor is involved in the mediation of allergic reactions. By blocking the H1 receptor, cetirizine prevents the binding of histamine, thereby reducing symptoms such as itching, swelling, and redness .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Cetirizine Dihydrochloride (Non-Deuterated)
- Structure: C${21}$H${25}$Cl$3$N$2$O$3$ (MW 461.8) vs. C${21}$H${19}$D$8$Cl$3$N$2$O$_3$ (MW 469.86) for D8 .
- Pharmacokinetics: The non-deuterated form has a half-life of 7.6–8.9 hours in humans, metabolized via hepatic CYP3A4/5 and CYP2C19 . Deuterium substitution in D8 reduces metabolic clearance, making it ideal for tracer studies .
- Analytical Use: While both compounds are quantified via HPLC/UPLC, D8 serves as an internal standard to improve accuracy in mass spectrometry .
Levocetirizine Dihydrochloride
- Stereoselectivity: Levocetirizine (R-enantiomer) is 2–4× more potent than the racemic cetirizine mixture, with minimal contribution from the S-enantiomer (dextrocetirizine) .
- Clinical Efficacy: Levocetirizine achieves faster T${\text{max}}$ (0.8–1.0 hours) and higher C${\text{max}}$ (777–905 ng/mL) compared to cetirizine tablets .
Cetirizine D4 Dihydrochloride
- Isotopic Differences: D4 contains four deuterium atoms (vs. eight in D8), resulting in distinct metabolic profiles and mass spectral signatures .
- Applications: Both D4 and D8 are used as isotopic standards, but D8’s higher deuteration enhances metabolic stability for long-duration studies .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 1: Key Pharmacokinetic Parameters
Table 2: Pharmacological Activity
Analytical and Stability Profiles
Stability in Degradation Studies
- Cetirizine Dihydrochloride: Degrades pseudo-first-order in 2 M HCl (k = 0.012 h$^{-1}$ at 60°C) .
- Cetirizine D8: No direct data, but deuterium likely reduces acid susceptibility due to stronger C-D bonds .
Analytical Methods
Biologische Aktivität
Cetirizine (D8 dihydrochloride) is a second-generation antihistamine that primarily functions as a selective H1 receptor antagonist. It is a major metabolite of hydroxyzine and is widely used in the treatment of allergic conditions such as hay fever, urticaria, and angioedema. This article explores the biological activity of cetirizine, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
- Molecular Formula : C21H19D8Cl3N2O3
- Molecular Weight : 469.86 g/mol
- CAS Number : 83881-52-1
Cetirizine exhibits a zwitterionic structure, which contributes to its pharmacological properties, including high binding affinity to serum albumin and low apparent volume of distribution .
Cetirizine selectively antagonizes the H1 receptor, leading to the inhibition of histamine-induced responses. The concentration required for 50% inhibition (IC50) of H1 receptors is approximately 0.65 μmol/L, demonstrating its potency compared to other antihistamines . Unlike first-generation antihistamines, cetirizine crosses the blood-brain barrier minimally, which reduces sedative effects commonly associated with older antihistamines .
Pharmacodynamics
Antihistaminic Activity :
- Cetirizine effectively inhibits wheal and flare responses induced by histamine and provides superior protection against nasal resistance following histamine nasal challenges compared to loratadine .
Anti-inflammatory Properties :
- Cetirizine has demonstrated anti-inflammatory effects by inhibiting eosinophil chemotaxis and reducing the expression of adhesion molecules such as VCAM-1 in patients with atopic dermatitis .
Pharmacokinetics
Cetirizine is rapidly absorbed from the gastrointestinal tract, achieving significant plasma concentrations within 20 minutes post-administration. It has a bioavailability of approximately 93% and an elimination half-life ranging from 8 to 10 hours . Notably, cetirizine does not undergo significant hepatic metabolism; it is primarily excreted unchanged via the kidneys. This characteristic minimizes potential drug-drug interactions .
Key Pharmacokinetic Data
Parameter | Value (Cetirizine) | Value (Levocetirizine) |
---|---|---|
C_max (ng/mL) | 196.5 ± 31.31 | 203.3 ± 42.49 |
AUC_0–48 (ng.h/mL) | 1710.5 ± 263.31 | 1814.9 ± 304.22 |
t_1/2 (h) | ~10 | ~7.91 |
Bioavailability (%) | ~93 | ~100 |
Clinical Efficacy
Cetirizine has been extensively studied for its clinical efficacy in treating allergic rhinitis and urticaria:
- Allergic Rhinitis : Clinical trials have established cetirizine's effectiveness in relieving symptoms such as sneezing, itching, and nasal congestion within hours of administration .
- Urticaria : Cetirizine significantly reduces itch severity and the number of hives in patients with chronic idiopathic urticaria .
- Asthma Management : Emerging evidence suggests cetirizine may assist in managing mild asthma due to its anti-inflammatory properties .
Case Studies
- Atopic Dermatitis Study :
- Elderly Population Study :
Safety Profile
Cetirizine is generally well-tolerated with a low incidence of side effects compared to first-generation antihistamines. Common adverse effects include dry mouth and fatigue; however, these are less frequent than with older agents . Importantly, cetirizine does not exhibit significant anticholinergic or cardiotoxic effects.
Q & A
Q. What distinguishes Cetirizine (D8 dihydrochloride) from its non-deuterated counterpart in pharmacological studies?
Cetirizine D8 dihydrochloride is a deuterium-labeled isotopologue of cetirizine, designed to study pharmacokinetic and metabolic stability. Deuterium substitution at specific positions reduces metabolic degradation rates, enabling precise tracking of drug distribution and metabolite formation in vivo. This is critical for comparative studies on bioavailability and receptor binding kinetics .
Q. How is Cetirizine (D8 dihydrochloride) utilized in histamine H1 receptor binding assays?
As a selective H1 receptor inverse agonist, Cetirizine D8 is used in competitive binding assays to quantify receptor affinity. Methodologically, radioligand displacement assays (e.g., using [³H]-mepyramine) are performed with varying concentrations of Cetirizine D7. Data analysis via Schild plots or nonlinear regression models (e.g., GraphPad Prism) determines IC₅₀ values, accounting for deuterium-induced isotopic effects on binding kinetics .
Q. What analytical techniques are validated for quantifying Cetirizine (D8 dihydrochloride) in complex matrices?
Reverse-phase HPLC (RP-HPLC) with UV detection at 230 nm is widely validated for simultaneous quantification of cetirizine and its deuterated forms. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0–5.0), achieving baseline separation with retention times <10 minutes. Method validation includes linearity (R² > 0.999), precision (RSD < 2%), and recovery (>95%) in plasma or tissue homogenates .
Advanced Research Questions
Q. How do deuterium isotope effects influence the metabolic stability of Cetirizine (D8 dihydrochloride) in hepatic microsomal assays?
Deuterium labeling at metabolically vulnerable sites (e.g., methyl groups) reduces CYP450-mediated oxidation, as shown in human liver microsomes. Comparative LC-MS/MS analyses of Cetirizine D8 vs. non-deuterated cetirizine reveal prolonged half-life (t₁/₂) and reduced clearance rates. Researchers must control for batch-to-batch variability in deuterium enrichment (>98% purity) to ensure reproducibility .
Q. What experimental design considerations are critical for in vivo studies of Cetirizine (D8 dihydrochloride) in allergy models?
In murine ovalbumin sensitization models, dose-ranging studies (1–10 mg/kg) should account for deuterium’s impact on blood-brain barrier permeability. Cetirizine D8 exhibits reduced CNS penetration compared to non-deuterated forms, necessitating parallel EEG or locomotor activity assays to confirm peripheral selectivity. Tissue sampling protocols must standardize extraction solvents (e.g., methanol:water 80:20) to minimize matrix interference .
Q. How can researchers resolve discrepancies in reported receptor binding affinities of Cetirizine (D8 dihydrochloride)?
Contradictions in H1 receptor IC₅₀ values (e.g., 6–12 nM) often arise from assay conditions (e.g., membrane preparation methods, pH). Standardization using reference ligands (e.g., pyrilamine) and adherence to ICH guidelines for buffer composition (pH 7.4, 25°C) improve cross-study comparability. Meta-analyses should normalize data to internal controls .
Q. What advanced spectral techniques differentiate Cetirizine (D8 dihydrochloride) from structurally similar impurities?
Non-gated Laser-Induced Breakdown Spectroscopy (LIBS) coupled with PCA (Principal Component Analysis) discriminates Cetirizine D8 from impurities like cetirizine ethyl ester. LIBS spectra (200–900 nm) highlight chlorine emission lines (837.6 nm) and deuterium-specific shifts in C-H/N-H bands. Hierarchical clustering validates spectral reproducibility across batches .
Q. How does the dihydrochloride salt form impact Cetirizine D8’s solubility and formulation stability?
The dihydrochloride salt enhances aqueous solubility (>100 mg/mL in PBS) compared to freebase forms. Stability studies under ICH accelerated conditions (40°C/75% RH) show <5% degradation over 6 months. XRPD (X-ray powder diffraction) confirms crystalline integrity, while DSC (Differential Scanning Calorimetry) identifies polymorphic transitions above 110°C .
Methodological Notes
- Nomenclature Consistency : Cetirizine “hydrochloride” and “dihydrochloride” are often used synonymously; molecular formulas (C₂₁H₂₅ClN₂O₃·2HCl) and structural diagrams should be cross-checked to avoid confusion .
- Reference Standards : Use USP-certified secondary standards (e.g., PHR1656) for calibration to ensure regulatory compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.